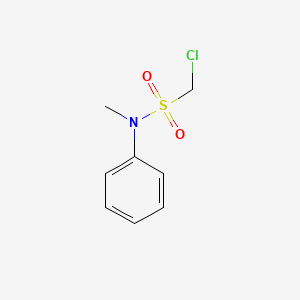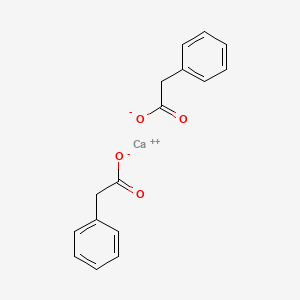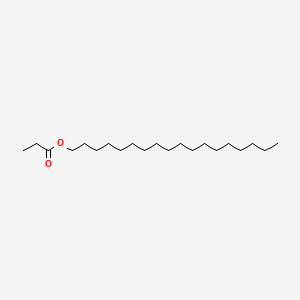
octadecyl propanoate
Vue d'ensemble
Description
Octadecyl propanoate is an ester compound formed from the reaction between octadecanol (a long-chain fatty alcohol) and propanoic acid. This compound is known for its applications in various fields, including its use as an antioxidant in polymer stabilization and its potential antifungal properties.
Mécanisme D'action
Target of Action
Octadecyl propionate, also known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a hindered phenolic antioxidant . It is commonly used as a polymer stabilizer . The primary targets of this compound are polymers, particularly polyethylenes and polypropylene .
Mode of Action
The compound acts as an antioxidant, protecting the polymers from oxidative degradation . It does this by reacting with and neutralizing free radicals, which are highly reactive molecules that can cause damage to the polymer structure .
Biochemical Pathways
It is known that antioxidants like octadecyl propionate work by interrupting the oxidative chain reactions that lead to polymer degradation . By neutralizing free radicals, they prevent these radicals from reacting with and damaging the polymer molecules .
Pharmacokinetics
It is known that the compound is significantly less volatile than simpler phenolic antioxidants .
Result of Action
The primary result of Octadecyl propionate’s action is the stabilization of polymers, particularly polyethylenes and polypropylene . By acting as an antioxidant, it protects these materials from oxidative degradation, thereby extending their lifespan and improving their performance .
Action Environment
The efficacy and stability of Octadecyl propionate can be influenced by various environmental factors. For example, its antioxidant performance can be affected by the presence of other substances in the polymer matrix . Additionally, its stability and effectiveness can be influenced by the processing conditions of the polymer, such as the temperature and pressure .
Analyse Biochimique
Biochemical Properties
Octadecyl propionate has been found to interact with various enzymes and proteins. It has been extracted from the culture broth of soil isolate Alcaligenes faecalis MT332429 and showed a promising antimycotic activity .
Cellular Effects
The effects of Octadecyl propionate on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Octadecyl propionate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octadecyl propionate change over time. It has good stability, and its long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Octadecyl propionate vary with different dosages in animal models. High antifungal activity has been evidenced by measurement of various biochemical parameters and histopathological examination .
Metabolic Pathways
Octadecyl propionate is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
Octadecyl propionate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Octadecyl propionate and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octadecyl propanoate can be synthesized through the esterification reaction between octadecanol and propanoic acid. The reaction typically involves the use of a catalyst such as toluene-4-sulfonic acid and is carried out at elevated temperatures (around 80°C) for about an hour . Another method involves the use of 1-octyl-3-methylimidazolium tetrafluoroborate as a catalyst under similar conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous reactors and efficient separation techniques can enhance the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecyl propanoate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: This reaction can be catalyzed by either acids or bases, leading to the formation of octadecanol and propanoic acid.
Common Reagents and Conditions
Acidic Hydrolysis: Involves the use of strong acids like hydrochloric acid or sulfuric acid, typically at elevated temperatures.
Basic Hydrolysis (Saponification): Uses bases such as sodium hydroxide or potassium hydroxide, resulting in the formation of a carboxylate salt and an alcohol.
Major Products Formed
Hydrolysis: Produces octadecanol and propanoic acid.
Oxidation: Can yield octadecyl hydroperoxide and other oxidized products.
Applications De Recherche Scientifique
Octadecyl propanoate has been studied for its various applications in scientific research:
Antifungal Activity: It has shown promising antifungal properties against Candida albicans and Aspergillus niger.
Polymer Stabilization: Used as a hindered phenolic antioxidant to stabilize polymers, particularly in polyethylene and polypropylene.
Topical Delivery Systems: Formulated as a nanosponge hydrogel for enhanced skin permeability and antifungal activity.
Comparaison Avec Des Composés Similaires
Octadecyl propanoate can be compared with other similar compounds, such as:
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Another ester with similar antioxidant properties used in polymer stabilization.
Butylhydroxytoluene (BHT): A simpler phenolic antioxidant with higher volatility, making it less suitable for high-temperature applications compared to this compound.
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A higher-performance antioxidant used when greater stability is required.
This compound stands out due to its lower volatility and better compatibility with polymers, making it a preferred choice for stabilizing plastics during high-temperature processing .
Propriétés
IUPAC Name |
octadecyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXCAJNHPVBVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335835 | |
| Record name | Propanoic acid, octadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-48-6 | |
| Record name | Propanoic acid, octadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Aminophenyl)methyl]-2-ethylaniline](/img/structure/B3053191.png)
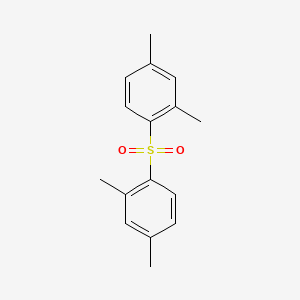
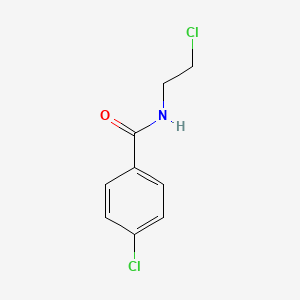


![2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)-](/img/structure/B3053199.png)
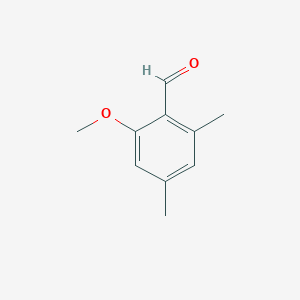

![4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B3053204.png)


